REACTION_CXSMILES
|
N#N.[F:3][C:4]1[CH:21]=[CH:20][C:7]([CH2:8][C:9]2[NH:13][N:12]=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[CH:10]=2)=[CH:6][CH:5]=1.[H-].[Na+].Br[CH2:25][C:26]([O:28][CH3:29])=[O:27]>C1COCC1>[F:3][C:4]1[CH:21]=[CH:20][C:7]([CH2:8][C:9]2[N:13]([CH2:25][C:26]([O:28][CH3:29])=[O:27])[N:12]=[C:11]([C:14]3[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=3)[CH:10]=2)=[CH:6][CH:5]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
66.9 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
254 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OC
|
Name
|
|
Quantity
|
385.5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CC2=CC(=NN2)C2=CC=NC=C2)C=C1
|
Name
|
|
Quantity
|
10 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The resulting red mixture was stirred at 5° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 22 liter, three-neck, round bottom flask equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
CUSTOM
|
Details
|
did not exceed 15° C
|
Type
|
CUSTOM
|
Details
|
was then allowed to slowly reach room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The majority of the THF was removed by rotary evaporation
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (4 L) and water (4 L) were then added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (2×3 L)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The mixture of isomers (80:20 by GC-MS)
|
Type
|
WASH
|
Details
|
was then eluted through silica gel using 100% ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
TEMPERATURE
|
Details
|
After heating to boiling, ethyl acetate (2 L)
|
Type
|
ADDITION
|
Details
|
was added until the solid
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
After cooling overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2=CC(=NN2CC(=O)OC)C2=CC=NC=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 235 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |